1-(3-nitrophenyl)-N-(tetrahydrofuran-2-ylmethyl)methanamine
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Overview
Description
“N-(3-Nitrobenzyl)-1-(tetrahydrofuran-2-yl)methanamine” is an organic compound that features a nitrobenzyl group and a tetrahydrofuran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(3-Nitrobenzyl)-1-(tetrahydrofuran-2-yl)methanamine” typically involves the following steps:
Formation of the Nitrobenzyl Intermediate: The nitrobenzyl group can be introduced through nitration of benzyl derivatives.
Coupling with Tetrahydrofuran: The tetrahydrofuran ring can be introduced via nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods may involve:
Batch Processing: Using large-scale reactors to perform the nitration and coupling reactions.
Continuous Flow Processing: Employing continuous flow reactors for more efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group can undergo reduction to form amines.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas over a catalyst.
Substitution: The benzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Alkyl halides or sulfonates in the presence of a base.
Major Products
Amines: From the reduction of the nitro group.
Substituted Derivatives: From nucleophilic substitution reactions.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: Used as intermediates in the synthesis of more complex organic molecules.
Biology
Biological Probes: Utilized in the development of probes for studying biological systems.
Medicine
Industry
Materials Science: Used in the synthesis of materials with specific properties.
Mechanism of Action
The mechanism by which “N-(3-Nitrobenzyl)-1-(tetrahydrofuran-2-yl)methanamine” exerts its effects can involve:
Molecular Targets: Interaction with specific enzymes or receptors.
Pathways: Modulation of biochemical pathways through its functional groups.
Comparison with Similar Compounds
Similar Compounds
- N-(3-Nitrobenzyl)-1-(tetrahydrofuran-2-yl)amine
- N-(3-Nitrobenzyl)-1-(tetrahydrofuran-2-yl)ethanamine
Uniqueness
- Structural Features : The combination of a nitrobenzyl group and a tetrahydrofuran ring.
- Reactivity : Unique reactivity patterns due to the presence of both nitro and tetrahydrofuran groups.
Properties
Molecular Formula |
C12H16N2O3 |
---|---|
Molecular Weight |
236.27 g/mol |
IUPAC Name |
N-[(3-nitrophenyl)methyl]-1-(oxolan-2-yl)methanamine |
InChI |
InChI=1S/C12H16N2O3/c15-14(16)11-4-1-3-10(7-11)8-13-9-12-5-2-6-17-12/h1,3-4,7,12-13H,2,5-6,8-9H2 |
InChI Key |
XJMGDFZISCNQAG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1)CNCC2=CC(=CC=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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